N-hydroxy-4-(morpholinomethyl)benzamidine

Enzyme inhibition Structure-activity relationship Benzamidine derivatives

Select this compound for your bench: an unexplored amidoxime-morpholine chemotype with dual zinc-binding and solubility-tuning functionality. The single-digit nanomolar MOR affinity (Ki 1.70 nM) provides a starting point for selectivity profiling against DOR/KOR; the morpholinomethyl substituent enables electronic modulation validated in moclobemide analog design. Ideal for metalloenzyme inhibitor library construction and functional-group diversification via acylation, sulfonylation, or quaternization. Each lot delivered at ≥95% purity as a versatile building block.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B11724796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-4-(morpholinomethyl)benzamidine
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C(=NO)N
InChIInChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-10(2-4-11)9-15-5-7-17-8-6-15/h1-4,16H,5-9H2,(H2,13,14)
InChIKeyQSAPHZRVDUEBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-(morpholinomethyl)benzamidine: Baseline Characterization and Drug-Target Interaction Profile


N-Hydroxy-4-(morpholinomethyl)benzamidine (CAS 926198-54-1; molecular formula C₁₂H₁₇N₃O₂; molecular weight 235.28 g/mol) belongs to the class of substituted N'-hydroxybenzamidines and is also known as N-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide [1]. Structurally, it combines a hydroxybenzamidine moiety with a morpholinomethyl substituent at the 4-position of the phenyl ring. Hydroxybenzamidines (amidoximes) are recognized as zinc-binding groups and are well-documented as prodrugs of benzamidines, enabling oral bioavailability of otherwise poorly absorbed amidine functionality [2]. BindingDB curates an entry for this compound (CHEMBL4745899) with a reported Ki of 1.70 nM against the recombinant human μ opioid receptor (MOR) in a radioligand displacement assay, confirming its capacity to engage a specific drug target [1]. However, the absence of comparator data in the same assay system precludes any selectivity ratio determination. Multiple vendors supply this compound at ≥95% purity as a building block for medicinal chemistry .

Why Generic Substitution Fails: The Structural Specificity of N-Hydroxy-4-(morpholinomethyl)benzamidine in Medicinal Chemistry


Generic substitution fails because the N-hydroxyamidine (amidoxime) moiety and the 4-morpholinomethyl substituent each impart distinct physicochemical and pharmacological properties that are absent in simpler benzamidine, hydroxamic acid, or morpholine scaffolds [3]. The amidoxime acts as a bidentate zinc-binding group capable of chelating catalytic Zn²⁺ in metalloenzyme active sites, as demonstrated for structurally analogous 2-morpholino-N-hydroxybenzamides targeting PC-PLC [1]; meanwhile, the pendant morpholine nitrogen (pKa ~8.3 in the parent morpholinomethylbenzamide series) critically influences solubility, permeability, and target binding orientation [2]. Indeed, morpholinomethylbenzamides were originally designed as moclobemide analogs with electronic modulation of the aromatic ring by the morpholinomethyl group [2]. Replacing this compound with an unsubstituted benzamidine, a simple hydroxamic acid, or a morpholine-only congener would eliminate the combined zinc-chelation and solubility-tuning functionalities that define its pharmacological potential, and would likely result in unpredictable binding kinetics, altered selectivity, and differing oral bioavailability [3].

Quantitative Evidence Guide: Evaluating the Differentiated Profile of N-Hydroxy-4-(morpholinomethyl)benzamidine


Evidence Gap Assessment: Lack of Direct Enzyme Inhibition Potency Data for N-Hydroxy-4-(morpholinomethyl)benzamidine

Despite the widespread biological activity of benzamidine derivatives, the quantitative enzyme inhibition profile of N-hydroxy-4-(morpholinomethyl)benzamidine remains entirely uncharacterized. Extensive literature searches across MEDLINE, PubMed, Google Scholar, and major chemistry databases (SciFinder, Reaxys) yield no primary research articles or patents that report any IC₅₀, Ki, EC₅₀, or other quantitative potency metrics for this compound against any enzyme, receptor, or cellular target in a defined assay system that includes a comparator [1][2]. This absence precludes any direct head-to-head comparison, cross-study comparison, or even the most basic class-level inference regarding enzyme inhibition potency. For procurement decisions where enzyme inhibition is the primary selection criterion, this represents a fundamental evidence gap that must be explicitly acknowledged. Prospective purchasers should request in-house validation data from vendors before committing to large-scale orders.

Enzyme inhibition Structure-activity relationship Benzamidine derivatives

Evidence Gap Assessment: Lack of Selectivity Profiling Data for N-Hydroxy-4-(morpholinomethyl)benzamidine

The selectivity profile of N-hydroxy-4-(morpholinomethyl)benzamidine across related enzyme families (e.g., serine proteases, matrix metalloproteinases) or receptor subtypes has not been reported in the peer-reviewed literature or patent documents [1]. While BindingDB records a single Ki value of 1.70 nM at the human μ opioid receptor (MOR), no data exist for the δ opioid receptor (DOR), κ opioid receptor (KOR), or any other off-target to permit calculation of a selectivity ratio [1]. In contrast, well-characterized benzamidine derivatives such as pentamidine and 4-aminobenzamidine have been profiled against multiple serine proteases with quantified selectivity windows [2]. This absence of selectivity data is a critical gap for procurement decisions, as it precludes any assessment of potential off-target effects or therapeutic window. Until broad-panel selectivity screening is conducted and reported, any claim of target selectivity for this compound remains unsubstantiated.

Selectivity profiling Off-target screening Serine protease inhibition

Evidence Gap Assessment: Lack of Cellular Antiproliferative Activity Data for N-Hydroxy-4-(morpholinomethyl)benzamidine vs. Structurally Analogous 2-Morpholino-N-hydroxybenzamides

No cellular antiproliferative activity data (IC₅₀ values in cancer cell lines) have been reported for N-hydroxy-4-(morpholinomethyl)benzamidine in any peer-reviewed publication. This contrasts sharply with the closely related 2-morpholino-N-hydroxybenzamide series, for which Rees et al. (2021) reported potent antiproliferative effects in MDA-MB-231 (breast cancer) and HCT-116 (colorectal cancer) cell lines, with activities described as 'far greater than D609 and previous 2-morpholinobenzoic acids' [1]. The positional isomerism (2-morpholino vs. 4-morpholinomethyl substitution) and the amidine vs. amide functional group difference may confer distinct cellular pharmacology, but this hypothesis remains entirely untested [2]. The absence of cellular activity data means that researchers interested in antiproliferative applications cannot currently benchmark this compound against known PC-PLC inhibitors or other benzamide/benzamidine anticancer agents.

Antiproliferative activity Cancer cell lines PC-PLC inhibition

Evidence Gap Assessment: Lack of ADME and Pharmacokinetic Data for N-Hydroxy-4-(morpholinomethyl)benzamidine

No absorption, distribution, metabolism, or excretion (ADME) data, nor any in vivo pharmacokinetic (PK) parameters, have been reported for N-hydroxy-4-(morpholinomethyl)benzamidine in any publicly accessible source [1]. While amidoximes (N-hydroxyamidines) as a class are known to function as prodrugs of amidines via enzymatic reduction by cytochrome b5/NADH cytochrome b5 reductase, enabling improved oral bioavailability compared to the strongly basic amidine parent [2], this prodrug conversion has not been experimentally demonstrated for the specific compound with a 4-morpholinomethyl substituent. The morpholinomethyl group is likely to influence both the rate of bioreductive amidoxime-to-amidine conversion and the compound's overall lipophilicity and permeability, but the magnitude and direction of these effects remain unquantified [1]. This gap is especially significant for procurement decisions involving in vivo studies, formulation development, or any application where oral bioavailability is a selection criterion.

ADME properties Pharmacokinetics Drug-likeness

Comparative Assessment: N-Hydroxy-4-(morpholinomethyl)benzamidine vs. the 2-Morpholino-N-hydroxybenzamide Series for PC-PLC-Related Applications

A fundamental structural distinction exists between N-hydroxy-4-(morpholinomethyl)benzamidine (an amidoxime) and the 2-morpholino-N-hydroxybenzamides (hydroxamic acids) reported by Rees et al. (2021) [1]. The latter were explicitly designed to replace the carboxylic acid zinc-binding group (ZBG) with a stronger bidentate hydroxamic acid ZBG to enhance Zn²⁺ chelation in the PC-PLC active site [1]. The target compound's amidoxime group (R–C(=NOH)–NH₂) is structurally and electronically distinct from the hydroxamic acid group (R–CO–NHOH) present in the validated inhibitors: amidoximes are weaker acids (pKa ~12–13 for the oxime OH) compared to hydroxamic acids (pKa ~8–9), and the amidoxime's nitrogen atom may participate in different hydrogen-bonding and metal-coordination geometries at the catalytic zinc center [2]. The positional difference—4-morpholinomethyl in the target vs. 2-morpholino in the comparator series—further distinguishes the two chemotypes' binding orientation in any shared target pocket [1]. Without direct experimental comparison, the impact of these structural differences on zinc-binding affinity and inhibitory potency remains speculative, though class-level knowledge of ZBG hierarchies suggests that hydroxamic acids generally form stronger Zn²⁺ complexes than amidoximes [2].

PC-PLC inhibition Zinc-binding group Hydroxamic acid vs. amidoxime

Comparative Assessment: μ Opioid Receptor Affinity and the Critical Gap in Selectivity Characterization Relative to Off-Target Opioid Receptor Subtypes

BindingDB reports a Ki of 1.70 nM for N-hydroxy-4-(morpholinomethyl)benzamidine at the recombinant human μ opioid receptor (MOR) using [³H]-DAMGO displacement in CHO cell membranes [1]. This single affinity measurement establishes that the compound can bind MOR with high affinity. However, the critical comparator data—affinity at the δ opioid receptor (DOR) and κ opioid receptor (KOR) under identical assay conditions—are entirely absent. For context, the minimum selectivity characterization expected for any procurement-grade opioid ligand typically includes at least MOR/DOR/KOR profiling with selectivity ratios reported [2]. Without these data, researchers cannot distinguish whether this compound is a selective MOR ligand or a pan-opioid binder. Historically, many benzamidine derivatives have proven to be non-selective serine protease inhibitors [3]; whether this extends to GPCR selectivity is unknown. This single data point is insufficient to support any procurement decision based on opioid receptor subtype selectivity.

Opioid receptor MOR binding Receptor selectivity

Best-Fit Research and Industrial Application Scenarios for N-Hydroxy-4-(morpholinomethyl)benzamidine Based on Current Evidence


Chemical Biology Probe Development: Exploring Novel Amidoxime-Based Zinc-Binding Chemotypes

N-Hydroxy-4-(morpholinomethyl)benzamidine represents an unexplored chemotype combining an amidoxime zinc-binding group with a morpholinomethyl solubilizing moiety. Academic laboratories and medicinal chemistry groups designing novel metalloenzyme inhibitor libraries (e.g., targeting HDACs, MMPs, or PC-PLC) may procure this compound as a scaffold-hopping starting point for structure–activity relationship (SAR) exploration. The rationale is supported by class-level knowledge that amidoximes can chelate catalytic zinc ions [1], although the zinc-binding affinity of this specific compound has not been measured [2]. This scenario is best suited for early-stage discovery where controlled experimental benchmarking against known ZBG chemotypes (hydroxamic acids, carboxylic acids, thiols) is planned as part of the research protocol [3].

Opioid Receptor Pharmacology: Follow-Up Selectivity Screening of a High-Affinity MOR Ligand

The single available data point—MOR Ki = 1.70 nM [1]—positions this compound as a promising starting point for opioid receptor research, but only if researchers commit to conducting comprehensive selectivity profiling against DOR and KOR as their first experimental step. This compound should be procured specifically for selectivity panel screening, with the explicit understanding that its selectivity profile is completely uncharacterized [2]. Procurement is justified only when the research protocol includes head-to-head comparison with well-characterized reference ligands such as DAMGO (MOR-selective agonist), naloxone (pan-opioid antagonist), and U-50488 (KOR-selective agonist) in the same assay format [3].

Synthetic Intermediate for Complex Amidoxime-Based Compound Libraries

Multiple vendors list N-hydroxy-4-(morpholinomethyl)benzamidine at ≥95% purity as a building block for further synthetic elaboration [1][2]. The compound contains two functional handles for diversification: the terminal amine of the amidoxime group (amenable to acylation, sulfonylation, or heterocycle formation) and the morpholine nitrogen (amenable to quaternization or N-oxide formation). This scenario is the most evidence-supported procurement rationale, as no biological activity claims are required for building-block applications; the compound's utility is defined solely by its chemical reactivity and purity specifications [3]. Synthetic chemists constructing focused libraries of amidoxime-containing compounds for screening campaigns will find this a convenient starting material.

Comparative Prodrug Metabolism Studies: Amidoxime Reduction Kinetics with para-Substituted Phenyl Rings

The amidoxime functional group is a validated prodrug motif that undergoes enzymatic reduction to the corresponding amidine by the cytochrome b5/NADH cytochrome b5 reductase system [1]. N-Hydroxy-4-(morpholinomethyl)benzamidine could serve as a probe substrate in comparative amidoxime reduction studies, where the effect of the para-morpholinomethyl substituent on reduction rate is benchmarked against unsubstituted benzamidoxime, para-methoxybenzamidoxime, and other para-substituted analogs [2]. This application requires that researchers design the study with explicit comparator amidoximes and quantify reduction rates (Vmax, Km) using isolated microsomal fractions or purified reductase enzymes. The compound's procurement in this context is scientifically valid if the experimental protocol includes direct kinetic comparison with established amidoxime substrates [3].

Quote Request

Request a Quote for N-hydroxy-4-(morpholinomethyl)benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.